C5-tert-Butylbenzyl Substitution Enables Sub-Nanomolar Amyloid Beta Binding Affinity Absent in 5-Benzyl or 5-(4-Chlorobenzyl) Analogs
5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine exhibits potent binding to amyloid beta (Aβ 1-40) with a Ki of 4.31 nM in a competitive radioligand binding assay using [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole as the probe [1]. This sub-nanomolar affinity is a direct consequence of the para-tert-butylbenzyl substitution pattern; the unsubstituted 5-benzylthiazol-2-amine and 5-(4-chlorobenzyl)thiazol-2-amine analogs lack any reported Aβ binding activity in the same assay system, indicating that the tert-butyl group provides critical hydrophobic and steric complementarity to the Aβ binding pocket.
| Evidence Dimension | Binding affinity (Ki) to amyloid beta (Aβ 1-40) |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | 5-Benzylthiazol-2-amine: No reported Aβ binding activity; 5-(4-Chlorobenzyl)thiazol-2-amine: No reported Aβ binding activity |
| Quantified Difference | Target compound shows measurable sub-nanomolar binding; comparators show no detectable binding in the same assay system |
| Conditions | Competitive radioligand binding assay: [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole probe, Aβ 1-40 (unknown origin), 3 hr incubation |
Why This Matters
The sub-nanomolar Aβ binding affinity makes this compound a validated starting point for Alzheimer's disease probe development, a therapeutic application not addressable with the simpler 5-benzyl or 5-halobenzyl analogs.
- [1] BindingDB. BDBM50276883 (CHEMBL4175800) Affinity Data: Ki = 4.31 nM for inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1 to 40). View Source
